Monascin

PPARα agonism Lipid metabolism Metabolic syndrome

Many Monascus pigments used in metabolic research lack receptor-specific potency data, hindering experimental reproducibility. Monascin (CAS 21516-68-7) resolves this as a well-characterized PPARα/γ dual agonist & Nrf2 activator with defined CYP liability. • PPARα IC50 = 2,038 nM; simultaneously activates Nrf2 pathway for AGE-mediated damage models • Narrower predicted CYP inhibition vs. rubropunctatin, reducing drug-drug interaction risk in co-administration studies • A549 anti-proliferative IC50 = 2.05 µM via GPR37/FAM83A axis Supplied ≥98% HPLC-pure solid with full analytical documentation. Standard global shipping for research use.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
CAS No. 21516-68-7
Cat. No. B191897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonascin
CAS21516-68-7
Synonymsmonascin
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
InChIInChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1
InChIKeyXXKNHBAFFJINCK-RVEJDSBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monascin: Dual PPARγ/PPARα Agonist and Nrf2 Activator


Monascin (MS, CAS 21516-68-7) is a yellow-orange azaphilone pigment secondary metabolite, predominantly isolated from the fermentation of Monascus purpureus, M. pilosus, or M. ruber [1]. It is characterized by a polyketide backbone with a γ-lactone ring structure (C21H26O5, MW: 358.4) [2]. Monascin is recognized in preclinical research for its polypharmacological profile, which includes acting as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ) and as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [3][4].

Dual PPARα/PPARγ agonism pathway study fit
Nrf2 activation pathway research context
Natural azaphilone polypharmacology probe

Monascin Differentiation from Other Monascus Pigments


Monascin is often grouped with other Monascus-fermented azaphilone pigments like ankaflavin (AK), rubropunctatin, or monascorubrin. However, treating them as interchangeable neglects quantifiable differences in receptor agonism potency, signaling pathway bias, and bioactivity profiles [1]. In silico predictions further demonstrate that even structurally similar pigments diverge in key pharmacokinetic parameters, such as cytochrome P450 (CYP) enzyme inhibition liability, which carries significant implications for drug-drug interaction risk in experimental models [2]. The evidence below establishes that monascin's unique balance of PPARα/PPARγ dual agonism, Nrf2 activation, and anti-proliferative potency is not uniformly shared by its closest analogs, making its specific selection critical for research reproducibility and targeted mechanistic studies.

This Compound
Substitute
Risk
Monascin
Ankaflavin
PPARα agonism potency and Nrf2 pathway activation may differ
Monascin
Rubropunctatin / Monascorubramine
Broader CYP inhibition liability may confound drug-drug interaction studies
Monascin
Monacolin K
HMG-CoA reductase mechanism lacks PPAR/Nrf2 dual pathway context

Monascin Quantitative Evidence Guide


PPARα Agonism: Coactivator Recruitment Assays

Monascin demonstrates PPARα agonist activity with an IC50 of 2,038 nM in a cell-free coactivator recruitment assay, as reported by Cayman Chemical . This provides a quantitative benchmark for its lipid-regulating activity distinct from its PPARγ effects. This activity is comparable to that of ankaflavin, its closest structural analog [1]. Crucially, this dual PPARα/PPARγ profile differentiates monascin from pure PPARγ agonists like rosiglitazone, which lacks this specific lipid oxidation-promoting mechanism.

PPARα Agonist Activity
Reported
IC50 = 2,038 nM
Supports PPARα pathway study design
Cell-free coactivator recruitment assay; cross-study comparable
PPARα agonism Lipid metabolism Metabolic syndrome

In Silico CYP Enzyme Inhibition Profile

In silico pharmacokinetic predictions using the SwissADME tool reveal key differences in cytochrome P450 (CYP) enzyme inhibition among Monascus pigments [1]. Monascin is predicted to be a CYP3A4 inhibitor, whereas structurally related pigments like rubropunctatin and monascorubramine are predicted to inhibit a broader panel of CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) [1]. This narrower inhibition profile suggests a lower potential for pharmacokinetic drug-drug interactions in co-administration experiments.

Predicted CYP Inhibition
In silico prediction
Inhibits CYP3A4 only vs. 5 enzymes for rubropunctatin/monascorubramine
Supports lower DDI risk in combination research
SwissADME model; requires experimental validation
CYP inhibition Drug-drug interaction In silico ADME Polypharmacology

Antiproliferative Activity in Lung Adenocarcinoma

Monascin exhibits potent antiproliferative activity against the human lung adenocarcinoma cell line A549, with a reported IC50 of 2.05 µM . This activity is linked to the downregulation of the therapeutic targets GPR37 and FAM83A . In a separate study on human laryngeal carcinoma (HEp-2) and colon adenocarcinoma (WiDr) cell lines, monascin did not exhibit notable antiproliferative effects at concentrations up to 70 µM, while novel azaphilone derivatives (monaphilone A and B) from the same strain showed activity [1]. This highlights the specific, cancer-type-dependent nature of monascin's effects.

A549 Antiproliferative
Cross-study comparable
IC50 = 2.05 µM
Supports lung adenocarcinoma cell-model endpoint review
Cell-line specific; no activity in HEp-2/WiDr up to 70 µM
Antiproliferative Lung adenocarcinoma Cancer research IC50

Hypolipidemic Efficacy vs. Monacolin K

Monascin and ankaflavin are documented as more potent than monacolin K in lowering lipid levels in vivo [1][2]. While direct quantitative comparison data from a single head-to-head in vivo experiment are not provided in the reviewed literature, this class-level finding is consistently reported across multiple authoritative reviews. This indicates that for research focused on non-statin mechanisms of lipid regulation, Monascin offers a distinct and potentially more efficacious alternative to the classic Monascus metabolite monacolin K.

Hypolipidemic vs Monacolin K
Class-level
Qualitatively more potent in vivo
Supports non-statin lipid regulation research
Head-to-head quantitative data unavailable; review-level finding
Hypolipidemic Dyslipidemia In vivo Monacolin K Statins

Nrf2-Mediated Antidiabetic Effects vs. Rosiglitazone

Research findings suggest that monascin acts as an anti-diabetic and anti-oxidative stress agent to a greater degree than rosiglitazone, a standard thiazolidinedione (TZD) antidiabetic drug [1]. This advantage is attributed to monascin's dual mechanism of PPARγ agonism coupled with direct activation of the Nrf2 antioxidant pathway [1]. In a model of methylglyoxal (MG)-induced pancreatic β-cell dysfunction, monascin attenuated oxidative stress and inflammation by activating Nrf2, a mechanism not shared by rosiglitazone.

Nrf2/PPARγ vs Rosiglitazone
Head-to-head comparison
Greater antidiabetic/antioxidative response reported
Supports dual-pathway diabetes research
Model-specific; confirm Nrf2 activation in target model
Nrf2 activation Antidiabetic Oxidative stress Diabetes research

Monascin Preclinical Application Scenarios


PPARα-Mediated Lipid Metabolism Research

Researchers studying hepatic steatosis or dyslipidemia can leverage Monascin's validated PPARα agonist activity (IC50 = 2,038 nM) to promote fatty acid β-oxidation . Monascin is a more suitable tool than other Monascus pigments (like rubropunctatin or monascorubramine) due to its narrower predicted CYP enzyme inhibition profile, which minimizes the risk of pharmacokinetic drug-drug interactions in co-administration studies [1].

Dual PPARγ and Nrf2 Activation in Diabetes

Monascin is uniquely positioned as a tool compound for studying the intersection of insulin resistance and oxidative stress. Unlike rosiglitazone, which solely acts as a PPARγ agonist, Monascin simultaneously activates the Nrf2 antioxidant pathway, offering a superior experimental model for investigating the attenuation of advanced glycation end-product (AGE)-mediated pancreatic damage . This dual mechanism makes it essential for research aiming to move beyond classical TZD pharmacology.

Anticancer Activity in Lung Adenocarcinoma

For oncology research, Monascin provides a well-defined and potent (IC50 = 2.05 µM) tool for probing the GPR37/FAM83A axis in lung adenocarcinoma (A549) cells . Its cell-line specific activity, with minimal effects on laryngeal and colon cancer lines up to 70 µM [1], allows for targeted mechanistic studies without the broad, non-specific cytotoxicity that can confound results with other compounds.

Application
Selection Property
Validation Focus
Lipid metabolism research
PPARα agonism profile
Hepatic steatosis endpoint review
Diabetes & oxidative stress research
Dual PPARγ/Nrf2 activation
AGE-mediated pancreatic damage model interpretation
Lung adenocarcinoma research
Cell-line selective antiproliferative profile
GPR37/FAM83A axis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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